![molecular formula C19H26N6O B2810141 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide CAS No. 1286720-49-7](/img/structure/B2810141.png)
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a targeted synthesis of a number of new potentially biologically active derivatives based on the corresponding 2- { [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The synthesized compounds showed a pronounced stimulating effect on plant growth .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, is a neglected tropical disease affecting millions worldwide. The synthesized pyrazole derivative (compound 13) demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Its IC50 value (concentration required for 50% inhibition) was significantly lower than standard drugs like miltefosine and amphotericin B deoxycholate . Researchers attribute this efficacy to the compound’s unique structure and molecular interactions.
Antimalarial Potential
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Compounds 14 and 15 from the same series exhibited substantial inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression, highlighting its promise as a potential antimalarial agent . Further studies are warranted to explore its mechanism of action and safety profile.
c-Met Inhibition
Compound (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (8) selectively inhibits c-Met, a receptor tyrosine kinase implicated in cancer progression. Its discovery involved high-throughput screening and structure-based drug design. This compound holds promise as an anticancer agent, particularly in c-Met-driven malignancies .
Anti-Viral Properties
Analogues of the compound, such as 1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (R=Cl), displayed potent anti-viral activity across various cell cultures. Notably, it exhibited broad-spectrum efficacy against multiple viruses . Further investigations could reveal its mechanism of action and potential clinical applications.
Mechanism of Action
Target of Action
Similar compounds with a pyrazolylpyridazine structure have shown a wide spectrum of biological activity . They have been used in agriculture as insecticides, fungicides, and herbicides , indicating that their targets could be specific enzymes or receptors in these organisms.
Mode of Action
It can be inferred from related compounds that it may interact with its targets by forming covalent bonds, thereby inhibiting the function of the target enzymes or receptors .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be speculated that the compound may affect pathways related to growth and development in plants and microorganisms .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution in biological systems.
Result of Action
Similar compounds have shown a pronounced stimulating effect on plant growth , indicating that this compound may also have growth-promoting effects.
properties
IUPAC Name |
N-cyclohexyl-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c26-19(21-16-7-2-1-3-8-16)15-6-4-12-24(14-15)17-9-10-18(23-22-17)25-13-5-11-20-25/h5,9-11,13,15-16H,1-4,6-8,12,14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJYJZVDLMKXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-3-carboxamide |
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